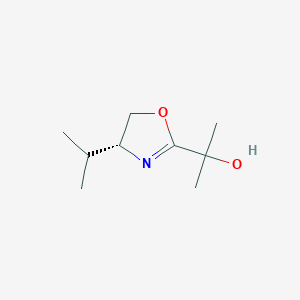
(R)-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)propan-2-ol is a chiral compound that belongs to the class of oxazoline derivatives. These compounds are known for their diverse applications in organic synthesis, particularly as chiral auxiliaries and ligands in asymmetric synthesis. The presence of both an oxazoline ring and a secondary alcohol group in its structure makes it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)propan-2-ol typically involves the cyclization of an appropriate amino alcohol with a carboxylic acid derivative. One common method is the reaction of ®-2-amino-2-methyl-1-propanol with isobutyric acid under dehydrating conditions to form the oxazoline ring. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride.
Industrial Production Methods
On an industrial scale, the production of ®-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)propan-2-ol may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The oxazoline ring can be reduced to an oxazolidine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride or mesyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Tosyl chloride in pyridine.
Major Products Formed
Oxidation: ®-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)propan-2-one.
Reduction: ®-2-(4-Isopropyl-4,5-dihydrooxazolidin-2-yl)propan-2-ol.
Substitution: ®-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)propan-2-yl tosylate.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)propan-2-ol is used as a chiral auxiliary in asymmetric synthesis. It helps in the formation of enantiomerically pure compounds by controlling the stereochemistry of the reaction.
Biology
In biological research, this compound can be used as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine
In medicine, derivatives of ®-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)propan-2-ol may exhibit pharmacological activities and can be explored for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)propan-2-ol depends on its application. As a chiral auxiliary, it exerts its effects by inducing chirality in the target molecule through steric and electronic interactions. The oxazoline ring and the hydroxyl group play crucial roles in these interactions, facilitating the formation of enantiomerically pure products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-(4-Isopropyl-4,5-dihydrooxazolidin-2-yl)propan-2-ol
- ®-2-(4-Isopropyl-4,5-dihydrothiazol-2-yl)propan-2-ol
- ®-2-(4-Isopropyl-4,5-dihydroimidazol-2-yl)propan-2-ol
Uniqueness
®-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)propan-2-ol is unique due to the presence of both an oxazoline ring and a secondary alcohol group, which provide distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules.
Propriétés
Formule moléculaire |
C9H17NO2 |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-ol |
InChI |
InChI=1S/C9H17NO2/c1-6(2)7-5-12-8(10-7)9(3,4)11/h6-7,11H,5H2,1-4H3/t7-/m0/s1 |
Clé InChI |
MSUGQGACPOZSJS-ZETCQYMHSA-N |
SMILES isomérique |
CC(C)[C@@H]1COC(=N1)C(C)(C)O |
SMILES canonique |
CC(C)C1COC(=N1)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


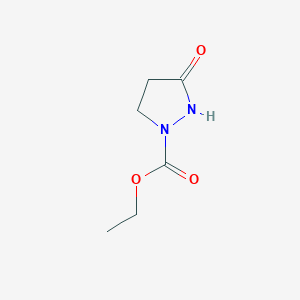

![1-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12870529.png)
![3-(Thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12870534.png)
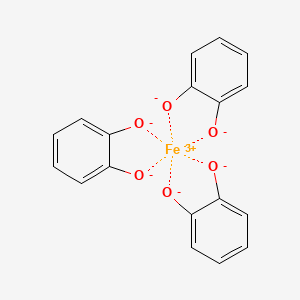

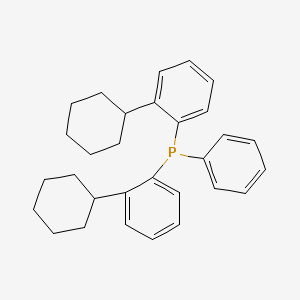
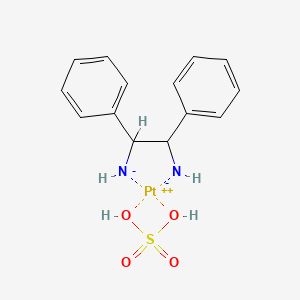
![3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-amine](/img/structure/B12870566.png)
![(E)-4,4'-Bis(2-ethylhexyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B12870574.png)

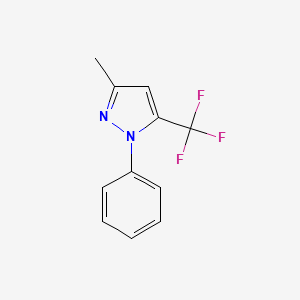
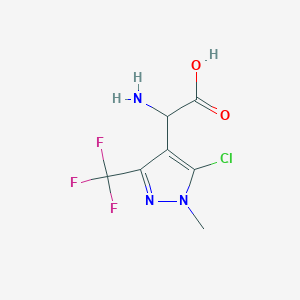
![Methyl 3-chloro-5-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B12870611.png)
